molecular formula C13H12N6O3 B2795811 3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide CAS No. 2034326-06-0

3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide

Numéro de catalogue: B2795811
Numéro CAS: 2034326-06-0
Poids moléculaire: 300.278
Clé InChI: VTKQRSGBSPIRAY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide is a heterocyclic compound featuring a triazolopyridazine core linked to a pyridine-1-oxide moiety via a carbamoyl-methyl bridge. Its structure includes a methoxy substituent at the 6-position of the triazolopyridazine ring, which may influence solubility, metabolic stability, and target binding affinity.

Propriétés

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-oxidopyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O3/c1-22-12-5-4-10-15-16-11(19(10)17-12)7-14-13(20)9-3-2-6-18(21)8-9/h2-6,8H,7H2,1H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKQRSGBSPIRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=C[N+](=CC=C3)[O-])C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Triazolopyridazine derivatives are pharmacologically significant due to their versatility in targeting enzymes and receptors. Below is a detailed comparison of the target compound with analogous molecules:

Structural Analogues

Compound Name Key Structural Features Pharmacological Activity
3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide 6-methoxy-triazolopyridazine + pyridine-1-oxide carbamoyl linker Under investigation (kinase inhibition)
PF-4254644 6-(1-methylpyrazol-4-yl)-triazolopyridazine + quinoline substituent Potent c-Met inhibitor (IC₅₀ < 1 nM)
Vebreltinib 6-cyclopropylpyrazole + difluoro-indazole substituent Tyrosine kinase inhibitor (antineoplastic)
3-(6-Methoxy-triazolopyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide 6-methoxy-triazolopyridazine + benzimidazole-ethylpropanamide chain Unspecified (structural data only)
6-(1-Pyrrolidinyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Trifluoromethyl + pyrrolidine substituent Potential kinase modulator

Pharmacological and Chemical Properties

  • Potency and Selectivity: PF-4254644 exhibits sub-nanomolar potency against c-Met kinase, attributed to its quinoline moiety and optimized triazolopyridazine core . Vebreltinib demonstrates high selectivity for tyrosine kinases, with its indazole and cyclopropyl groups enhancing target binding . The target compound’s pyridine-1-oxide group may improve solubility but could reduce metabolic stability compared to non-oxidized analogues .
  • Metabolic Stability: Triazolopyridazines with electron-withdrawing groups (e.g., trifluoromethyl in ) show slower hepatic clearance. Methoxy-substituted derivatives (e.g., the target compound) are susceptible to demethylation via cytochrome P450 enzymes, as noted in similar scaffolds .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely parallels routes used for N-((6-hydroxy-triazolopyridazin-3-yl)methyl)benzamide (Scheme 2 in ), involving condensation of activated triazolopyridazine intermediates with pyridine-1-oxide derivatives.

Key Studies

  • PF-4254644 : In preclinical models, it achieved >90% tumor growth inhibition via c-Met pathway blockade, with a plasma half-life of 4.2 hours in rodents .
  • Vebreltinib : Phase I trials reported a favorable safety profile and partial responses in MET-altered cancers .
  • Methoxy-Triazolopyridazines : Derivatives like the target compound show moderate kinase inhibition (IC₅₀ ~100–500 nM) but require structural optimization to mitigate rapid metabolism .

Computational Insights

Molecular docking (using Discovery Studio Visualizer ) suggests the pyridine-1-oxide group in the target compound forms hydrogen bonds with kinase ATP-binding pockets, though steric hindrance from the methoxy group may limit efficacy compared to bulkier substituents in vebreltinib .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide, and how do reaction conditions impact yield?

  • Methodology : Oxidative cyclization of hydrazine intermediates using green oxidants like sodium hypochlorite in ethanol at room temperature (3 h) yields ~73% for analogous triazolopyridazines . Alternative routes may involve Pd-catalyzed cross-coupling for functionalization, though solvent choice (DMF/DMSO) and temperature control are critical for minimizing side reactions .
  • Key Considerations : Optimize oxidant stoichiometry (e.g., NaOCl vs. DDQ) to balance efficiency and environmental impact . Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Techniques :

  • X-ray crystallography resolves regiochemistry of triazolopyridazine cores (e.g., CCDC 1876881 for similar derivatives) .
  • NMR (1H/13C): Methoxy protons (~δ 3.9 ppm) and pyridine N-oxide signals (~δ 8.5-9.0 ppm) confirm substituent positions .
  • HRMS validates molecular formula (e.g., C₁₆H₁₄N₆O₂ for the parent compound).

Q. What are the primary biological targets or activities reported for triazolopyridazine derivatives?

  • Findings : Analogues exhibit affinity for kinases, GPCRs, or antimicrobial targets. For example, benzimidazole-linked derivatives show antiproliferative activity via tubulin inhibition .
  • Screening : Use fluorescence polarization assays or SPR to assess binding kinetics. Prioritize analogues with substituents enhancing solubility (e.g., methoxy groups) .

Advanced Research Questions

Q. How can conflicting data on the pharmacological efficacy of structurally similar compounds be resolved?

  • Case Study : Compare bioactivity of 3-(6-methoxy-triazolopyridazin-3-yl)propanamide derivatives with varying substituents (e.g., benzimidazole vs. pyridine). Contradictions in IC₅₀ values may arise from assay conditions (e.g., serum protein interference) .
  • Resolution :

  • Standardize assays (e.g., ATP concentration in kinase studies).
  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

  • Approaches :

  • Prodrug modification : Mask the N-oxide group with acetyl or PEGylated moieties to reduce Phase I oxidation .
  • CYP inhibition assays : Identify metabolic hotspots using liver microsomes + LC-MS/MS. Methoxy groups generally enhance stability vs. chloro substituents .

Q. How do computational methods aid in optimizing the compound’s binding to a target protein?

  • Workflow :

  • Docking : Use AutoDock Vina with PDB structures (e.g., 7E7) to predict binding poses .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein interactions (e.g., hydrogen bonds with kinase hinge regions) .
    • Validation : Synthesize top-scoring analogues and test via SPR or enzymatic assays .

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